Cyclopentadienyllithium
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H5Li |
|---|---|
Molecular Weight |
72.1 g/mol |
IUPAC Name |
lithium;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-5H;/q-1;+1 |
InChI Key |
DBKDYYFPDRPMPE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Cyclopentadienyllithium and Its Derivatives
Established Synthetic Routes for Cyclopentadienyllithium Preparation
The most conventional and widely practiced method for preparing this compound involves the deprotonation of cyclopentadiene (B3395910). This straightforward approach leverages the enhanced acidity of the methylene (B1212753) protons of cyclopentadiene (pKa ≈ 16 in DMSO), which is a consequence of the aromatic stabilization of the resulting cyclopentadienide (B1229720) anion.
The deprotonation of cyclopentadiene is most commonly achieved by treating it with a strong organolithium base, such as butyllithium (B86547) (BuLi). thieme-connect.de This acid-base reaction is highly efficient and proceeds readily. The general reaction is as follows:
C₅H₆ + R-Li → C₅H₅Li + R-H
In this reaction, 'R' can be various alkyl or aryl groups. The most frequently used organolithium reagent is n-butyllithium (n-BuLi), which reacts with cyclopentadiene to produce this compound and butane. wikipedia.org Other organolithium reagents like sec-butyllithium (B1581126) (s-BuLi) and tert-butyllithium (B1211817) (t-BuLi) are also effective and exhibit even greater basicity. mt.com Phenyllithium (B1222949) can also be employed for this deprotonation. mt.com
| Organolithium Reagent | Byproduct | Relative Basicity |
| Phenyllithium | Benzene | Lowest |
| Methyllithium (B1224462) | Methane | ↓ |
| n-Butyllithium (n-BuLi) | n-Butane | ↓ |
| sec-Butyllithium (s-BuLi) | n-Butane | ↓ |
| tert-Butyllithium (t-BuLi) | Isobutane | Highest |
| This table displays common organolithium reagents used for the deprotonation of cyclopentadiene, ranked by increasing basicity. mt.com |
The choice of solvent and reaction temperature is crucial for optimizing the synthesis of this compound and influences the structure of the resulting product. The reaction is typically performed at low temperatures. thieme-connect.de
Solvent Effects:
Coordinating Solvents: Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used. thieme-connect.de THF is particularly effective as it solvates the lithium cation, leading to the formation of solvent-separated ion pairs or solvated contact ion pairs. mt.comescholarship.org this compound is commercially available as a solution in THF. wikipedia.org The use of polar, aprotic solvents with high donor numbers, such as DMSO, can be critical for certain subsequent reactions by stabilizing catalytic species. nih.gov
Non-Coordinating Solvents: The synthesis can also be carried out in non-polar, non-coordinating solvents such as pentane, hexane, benzene, or toluene. thieme-connect.de In these solvents, organolithium reagents exist as aggregates (e.g., hexameric n-BuLi in hexane), and the resulting lithium cyclopentadienide product is often insoluble, precipitating out of the solution as a white powder. thieme-connect.demt.com This insolubility can be advantageous for isolation.
The structure of LiCp in the solid state is a polymeric "polydecker" sandwich complex, with an infinite chain of lithium cations sandwiched between cyclopentadienyl (B1206354) rings. wikipedia.org In solution, its structure is highly dependent on the solvent. The presence of donor ligands like ethers or amines can break down these polymeric structures to form monomeric adducts, such as (η⁵-Cp)Li(TMEDA) where TMEDA is tetramethylethylenediamine. wikipedia.orgmt.com
| Solvent | Type | Key Characteristics |
| Tetrahydrofuran (THF) | Ethereal / Coordinating | Good for solvating Li⁺; product is soluble. wikipedia.orgthieme-connect.de |
| Diethyl Ether | Ethereal / Coordinating | Common alternative to THF. thieme-connect.de |
| Hexane / Pentane | Non-Coordinating | Product precipitates, allowing for easy isolation. thieme-connect.de |
| Toluene / Benzene | Non-Coordinating | Alternative non-polar solvents. thieme-connect.de |
| This table summarizes the properties and effects of common solvents used in the synthesis of this compound. |
Deprotonation of Cyclopentadiene with Organolithium Reagents
Novel Approaches to this compound Anion Generation
Beyond the classical deprotonation of cyclopentadiene, alternative methods have been developed to generate the cyclopentadienide anion, often providing access to specific derivatives or proceeding under different reaction conditions.
A novel and elegant approach involves the use of highly dipolar or zwitterionic fulvalenes as precursors for the cyclopentadienyl anion. researchgate.netrsc.org In this method, a simple lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), is added to a solution of the zwitterionic fulvalene (B1251668) in a non-polar solvent like benzene. rsc.org The lithium cation coordinates to the negatively charged cyclopentadienyl ring of the fulvalene, effectively generating a η⁵-coordinated LiCp complex. researchgate.netrsc.org This synthesis avoids the use of strongly basic organolithium reagents and demonstrates a unique pathway to the target compound driven by the electronic nature of the fulvalene precursor. rsc.org
Fulvenes, which are isomers of substituted benzenes, serve as versatile alternative precursors for generating substituted this compound derivatives. Instead of starting with a pre-substituted cyclopentadiene, one can react a fulvene (B1219640) with an organolithium reagent. For example, 6,6-dialkylfulvenes react with methyllithium or phenyllithium to yield substituted this compound compounds. sioc-journal.cn This strategy has been used to prepare bulky this compound derivatives, such as LiC₅H₄(CHMeR) where R is an aryl group, by reacting the corresponding 6-arylfulvene with methyllithium. cas.cz This approach is a cornerstone of ligand design, allowing for the introduction of a wide array of substituents onto the cyclopentadienyl ring, thereby tuning the steric and electronic properties of the resulting metal complexes. researchgate.net
Synthesis from Zwitterionic Fulvalenes
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is of immense importance for tuning the properties of the resulting metallocenes used in catalysis and materials science. researchgate.netgoogle.com The general strategies often parallel those for the parent compound, but start with substituted precursors.
The deprotonation of a substituted cyclopentadiene with an organolithium reagent like BuLi is a common route. thieme-connect.de This method has been used to synthesize a vast number of derivatives, including those with alkyl, aryl, and silyl (B83357) substituents. For instance, (trimethylsilyl)this compound is prepared by reacting (trimethylsilyl)cyclopentadiene with BuLi in hexane. thieme-connect.de
Another powerful method is the reaction of fulvenes with nucleophiles. The addition of an organolithium reagent to the exocyclic double bond of a fulvene generates a lithium cyclopentadienide anion with a new substituent. sioc-journal.cnuni-konstanz.de This has been used to synthesize a variety of alkyl- and aryl-substituted cyclopentadienides. sioc-journal.cn
| Derivative Type | Synthetic Method | Precursors |
| Alkyl/Aryl-Substituted | Deprotonation | Alkyl/Aryl-cyclopentadiene + BuLi |
| Alkyl/Aryl-Substituted | Nucleophilic Addition | 6,6-Dialkylfulvene or 6-Arylfulvene + R-Li |
| Silyl-Substituted | Deprotonation | Silyl-cyclopentadiene + BuLi |
| Phosphino-Substituted | Nucleophilic Substitution | (2-Chloroethyl)cyclopentadiene + LiPMe₂ |
| This table outlines synthetic routes for various classes of substituted this compound derivatives. thieme-connect.desioc-journal.cncas.cz |
For example, the direct aroylation of substituted cyclopentadienyllithiums, prepared in situ from a 6,6-dialkylfulvene and phenyllithium, with an aroyl chloride provides a route to new substituted fulvenes, demonstrating the reactivity and utility of these lithium intermediates. sioc-journal.cn Similarly, phosphine-functionalized derivatives, which are important ligands in catalysis, can be synthesized by reacting a haloalkyl-substituted cyclopentadiene with a lithium phosphide. thieme-connect.de
Regioselective Functionalization of Cyclopentadiene
The ability to selectively introduce substituents at specific positions on the cyclopentadienyl ring is crucial for tailoring the properties of the resulting metal complexes. While direct functionalization of the highly stable ferrocene (B1249389) can be challenging, the functionalization of monosubstituted ferrocene derivatives presents the challenge of controlling regioselectivity between the ortho- and meta-positions to yield 1,2- or 1,3-disubstituted products, respectively. researchgate.net
One strategy for achieving regioselectivity involves the use of directing groups on a monosubstituted ferrocene. researchgate.net Another approach is the "halogen dance" reaction, which involves the base-promoted isomerization of halogenated ferrocenes. researchgate.net Additionally, functionalized cyclopentadienes can be synthesized and then used to construct the desired ferrocene derivative. For instance, 1,3-bis(diphenylphosphino)this compound can be prepared and subsequently reacted with iron(II) chloride to form the corresponding 1,3-disubstituted ferrocene. researchgate.net
The reaction of 6,6-dialkylfulvenes with organolithium reagents, such as methyllithium or phenyllithium, followed by treatment with an aroyl chloride, provides a direct route to aroylated substituted cyclopentadienyllithiums, which can then be used to synthesize substituted fulvenes. sioc-journal.cn
The hydroboration of dicarbonyl(η⁵-cyclopentadienyl)(1-3-η-cyclooctadienyl)molybdenum (complex 6) using 9-borabicyclo[3.3.1]nonane (9-BBN) demonstrates regioselectivity, yielding dicarbonyl(η⁵-cyclopentadienyl)(1-3-η)-6-endo-hydroxycyclooctenyl)molybdenum (complex 7) as the primary product. datapdf.com This regioselectivity is notable as other boranes, like catecholborane, resulted in a mixture of isomers. datapdf.com
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 6,6-Dimethylfulvene | 1. PhLi 2. BzCl | Substituted Fulvene (I) | sioc-journal.cn |
| Dicarbonyl(η⁵-cyclopentadienyl)(1-3-η-cyclooctadienyl)molybdenum | 9-BBN | Dicarbonyl(η⁵-cyclopentadienyl)(1-3-η)-6-endo-hydroxycyclooctenyl)molybdenum | datapdf.com |
| Diphenylphosphinocyclopentadiene | 1. BuLi 2. FeCl₂ | 1,3-Bis(diphenylphosphino)ferrocene | researchgate.net |
Synthesis of Sterically Hindered this compound Compounds
The introduction of bulky substituents onto the cyclopentadienyl ligand is a widely used strategy to modify the steric and electronic properties of the resulting organometallic complexes. acs.org These sterically demanding ligands can stabilize reactive species and enhance solubility in nonpolar solvents. rsc.org
A variety of bulky groups, including alkyl, silyl, and aryl groups, have been successfully incorporated. acs.orgresearchgate.net For example, cyclopentadienyl ligands with multiple trimethylsilyl (B98337) (TMS) groups, such as tris(trimethylsilyl)this compound, have been synthesized and used to create sterically crowded metallocenes. rsc.orgresearchgate.net The reaction of iron(II) halides with tris(1,2,4-TMS)this compound leads to the formation of 1,1′,2,2′,4,4′-hexakis(trimethylsilyl)ferrocene, which exhibits a distorted structure due to steric repulsion. rsc.org
The synthesis of cyclopentadienyl ligands bearing bulky terphenyl substituents has also been reported. acs.org These ligands are synthesized through a palladium-catalyzed Heck reaction of 3,5-terphenyl bromides with cyclopentadiene. acs.org The resulting bulky cyclopentadienes can then be deprotonated with reagents like potassium hydride (KH) to form the corresponding potassium cyclopentadienide salts. acs.org
Another approach to creating sterically encumbered cyclopentadienyl ligands is through the synthesis of diphenylphosphino-3-(triphenyl)methylthis compound and 1,2-bis(diphenylphosphino)-4-(triphenyl)methylthis compound, which have been prepared in high yields. acs.org
| Compound Name | Precursor/Synthetic Method | Reference |
|---|---|---|
| [Tris(trimethylsilyl)cyclopentadienyl]lithium | Reaction with Lewis bases | researchgate.net |
| [Bis(trimethylsilyl)cyclopentadienyl]lithium | Reaction with Lewis bases | researchgate.net |
| (Di-tert-butylcyclopentadienyl)lithium | Reaction with Lewis bases | researchgate.net |
| Diphenylphosphino-3-(triphenyl)methylthis compound | Synthesized in excellent yield | acs.org |
| 1,2-Bis(diphenylphosphino)-4-(triphenyl)methylthis compound | Synthesized in excellent yield | acs.org |
| Penta-terphenyl cyclopentadienyl ligand (CpT5K) | Deprotonation of the corresponding cyclopentadiene with KH | acs.org |
Preparation of Annulated this compound Systems
Annulated cyclopentadienyl systems, such as indenyl and fluorenyl ligands, are important in organometallic chemistry, particularly as precursors for catalysts used in olefin polymerization. iucr.org The synthesis of the lithium salts of these annulated systems is a key step in the preparation of the corresponding transition metal complexes.
Indenyllithium and fluorenylsodium can be prepared as base-free solids. acs.org Indenyllithium is synthesized by the reaction of indene (B144670) with n-butyllithium in diethyl ether, followed by isolation and drying of the precipitate. acs.org Similarly, base-free fluorenylsodium is obtained by reacting fluorene (B118485) with sodium hydride and subsequently removing the coordinating solvent. acs.org
The synthesis of substituted indenyl and fluorenyl lithium compounds has also been explored. For example, fluorenyllithium reacts with bis(pentafluorophenyl)boron fluoride (B91410) to yield (Flu)B(C₆F₅)₂. acs.org A similar reaction with indenyllithium produces a mixture of regioisomers. acs.org The trimethylsilyl derivatives of these compounds can also be prepared. acs.org
Furthermore, amino-substituted derivatives of indene and fluorene have been synthesized from their corresponding iminium salts, which are generated in situ and reacted with indenyl or fluorenyl anions. ut.ac.ir Another synthetic route involves the reaction of fluorenyllithium with 6,6-dimethylbenzofulvene to form a substituted indenyl anion. researchgate.net
| Compound | Synthetic Method | Precursor(s) | Reference |
|---|---|---|---|
| Indenyllithium (base-free) | Reaction with n-butyllithium | Indene | acs.org |
| Fluorenylsodium (base-free) | Reaction with sodium hydride | Fluorene | acs.org |
| (Flu)B(C₆F₅)₂ | Reaction with (C₆F₅)₂BF·OEt₂ | Fluorenyllithium | acs.org |
| Indenyl-B(C₆F₅)₂ regioisomers | Reaction with (C₆F₅)₂BF·OEt₂ | Indenyllithium | acs.org |
| Amino-substituted Indene | Reaction with in situ generated iminium salt | Indenyl anion | ut.ac.ir |
| Substituted Indenyl Anion | Reaction with 6,6-dimethylbenzofulvene | Fluorenyllithium | researchgate.net |
Advanced Structural Elucidation and Characterization of Cyclopentadienyllithium Species
Solid-State Structural Investigations
In the absence of coordinating solvents, cyclopentadienyllithium exists as a polymeric "polydecker" or "supersandwich" complex. This structure consists of an infinite chain of alternating lithium cations and cyclopentadienyl (B1206354) anions, where the lithium centers are sandwiched between two η⁵-coordinated Cp rings. wikipedia.orgresearchgate.net
X-ray crystallography has been instrumental in revealing the solid-state structure of solvent-free this compound. It adopts a "multidecker" or "string of pearls" architecture, characterized by a linear, eclipsing arrangement of alternating lithium ions and cyclopentadienyl rings. researchgate.nettu-dortmund.de This polymeric chain structure is a defining feature of base-free CpLi. wikipedia.orgresearchgate.net The introduction of substituents on the cyclopentadienyl ring can influence the specifics of this polymeric arrangement. For instance, the benzyl-substituted derivative, [BnCp–Li]∞, also forms a supersandwich polymer. researchgate.netresearchgate.net Similarly, the trimethylsilyl-substituted analogue, [[μ-η⁵:η⁵-C₅H₄(SiMe₃)]Li]n, crystallizes in a highly-ordered polymeric supersandwich structure. acs.orgillinois.edu The neomenthyl-substituted this compound also forms multidecker polymeric chains. researchgate.net
While polymeric structures are common for unsubstituted and some substituted CpLi compounds in the absence of strong donors, monomeric and dimeric sandwich structures can be isolated in the solid state, particularly when bulky substituents are present on the cyclopentadienyl ring. For example, the extremely bulky penta-terphenyl cyclopentadienyl ligand (CpT5) leads to the formation of metallocene-like sandwich structures in the solid state for LiCpT5. nih.govacs.org In this case, a lithium cation is sandwiched between two CpT5 ligands, forming a dimeric unit. nih.gov The use of specific ligands can also favor the formation of discrete sandwich structures. For instance, the donor base diglyme (B29089) can lead to the formation of a solvent-separated ion pair that incorporates a lithocene anion, [(η⁵-Cp)₂Li]⁻. researchgate.netacs.org
The coordination of donor ligands such as tetramethylethylenediamine (TMEDA), pentamethyldiethylenetriamine (PMDETA), and 1,2-dimethoxyethane (B42094) (DME) to the lithium center has a profound impact on the solid-state structure of this compound. These ligands typically break down the polymeric structure, leading to the formation of monomeric or dimeric adducts. wikipedia.org
The electron-donating capacity of the ligand directly influences the Li-Cp interaction. As the electron density supplied by the donor base increases, the distance between the lithium ion and the center of the cyclopentadienyl ring (Li···Cp_center) becomes longer. researchgate.netacs.org This is a consequence of the Lewis base competing with the Cp anion for coordination to the lithium cation.
X-ray crystallographic studies have provided detailed structural information for several of these adducts:
(η⁵-Cp)Li(TMEDA) : This complex features a monomeric structure where the TMEDA ligand chelates to the lithium atom, which is in turn η⁵-coordinated to the cyclopentadienyl ring. researchgate.netacs.orgutas.edu.au
(η⁵-Cp)Li(PMDETA) : Similar to the TMEDA adduct, this complex is also monomeric with the tridentate PMDETA ligand coordinating to the lithium center. researchgate.netacs.org
(η⁵-Cp)Li(DME) : The DME adduct also exists as a monomeric species in the solid state. researchgate.netacs.org
{(η⁵-Ind)Li(μ-DME)Li(η⁵-Ind)} : In the case of the indenyl derivative, a unique DME-bridged dimer has been characterized. researchgate.netacs.org
The table below summarizes the effect of different donor ligands on the Li···Cp_center distance.
| Donor Ligand | Li···Cp_center Distance (Å) | Structural Motif |
| None (polymeric) | 1.948 | Polymeric "supersandwich" |
| PMDETA | Longer | Monomeric |
| TMEDA | Intermediate | Monomeric |
| DME | Shorter | Monomeric |
Note: Qualitative descriptions of bond lengths are provided as reported in the source material. researchgate.netacs.org
X-ray crystallography is the definitive method for determining the precise solid-state structures of this compound and its derivatives. researchgate.netresearchgate.netnih.govacs.org It has provided unequivocal evidence for the polymeric nature of base-free CpLi and the monomeric or dimeric structures of its donor-ligand adducts. wikipedia.orgacs.org For example, the crystal structure of (η⁵-Cp)Li(TMEDA) clearly shows the lithium atom coordinated to the bidentate TMEDA ligand and the cyclopentadienyl ring. researchgate.netacs.org Similarly, the structures of (η⁵-Cp)Li(PMDETA) and (η⁵-Cp)Li(DME) have been elucidated, revealing the coordination of the respective donor ligands. researchgate.netacs.org
Crystallographic analysis of internally solvated this compound compounds, where a donor ligand is tethered to the cyclopentadienyl ring, also supports the formation of monomeric structures. acs.org The Li⁺-centroid distance in these internally solvated compounds is typically in the range of 1.9 Å to 2.0 Å, which is consistent with data for externally solvated CpLi compounds. acs.org
Influence of Donor Ligands (e.g., TMEDA, PMDETA, DME) on Solid-State Coordination Patterns
Solution-Phase Behavior and Dynamic Processes
The structure of this compound in solution is dynamic and involves equilibria between different aggregated species. The nature of the solvent and the concentration play crucial roles in determining the predominant species present.
In donor solvents like tetrahydrofuran (B95107) (THF), this compound exists in a monomer-dimer equilibrium. researchgate.netresearchgate.netacs.org At lower temperatures, this equilibrium can be slowed down, allowing for the observation of distinct signals for the monomeric and dimeric species by NMR spectroscopy. researchgate.net The monomer is typically a contact ion pair, where the lithium cation is directly associated with the cyclopentadienyl anion and coordinated to solvent molecules. researchgate.netnih.gov The dimer is often a "sandwich" structure, where a lithium cation is situated between two cyclopentadienyl rings. researchgate.netresearchgate.net
With very bulky cyclopentadienyl ligands, such as the penta-terphenyl derivative CpT5, monomeric structures are observed in solution. nih.govacs.org This is attributed to the significant steric hindrance preventing aggregation. For lithium isodicyclopentadienide in THF, a monomer-dimer equilibrium is also observed at low temperatures. researchgate.net The dimer in this case is proposed to have a structure where a lithium atom is "sandwiched" between the exo faces of two anion moieties. researchgate.net
The study of these equilibria is important for understanding the reactivity of this compound in solution, as the different aggregates may exhibit different reactivities.
Characterization of Contact Ion Pairs (CIP) versus Solvent-Separated Ion Pairs (SSIP)
The nature of the interaction between the cyclopentadienyl (Cp) anion and the lithium cation is highly dependent on the solvent environment. This leads to the formation of distinct species known as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). In a CIP, the lithium cation is in direct contact with the Cp ring, whereas in an SSIP, one or more solvent molecules are interposed between the cation and the anion. nih.govmarquette.eduglycoforum.gr.jp The equilibrium between these forms is a dynamic process influenced by solvent polarity and coordinating ability. capes.gov.brrsc.org
In solvents of low polarity, such as hydrocarbons, this compound (CpLi) typically exists as a polymeric solid. However, in coordinating solvents like tetrahydrofuran (THF), discrete monomeric or dimeric species are formed. rsc.orgnih.gov The introduction of strong donor ligands, such as macrocyclic polyethers (crown ethers or cryptands), can effectively encapsulate the lithium cation, favoring the formation of SSIPs. nih.govmarquette.edu
Spectroscopic techniques, particularly NMR, are instrumental in distinguishing between CIPs and SSIPs. For instance, the ⁷Li NMR chemical shift is highly sensitive to the local electronic environment of the lithium nucleus. In a CIP, the lithium is shielded by the ring current of the aromatic Cp anion, resulting in a characteristic upfield chemical shift. wikipedia.orgresearchgate.net For benzyl (B1604629) cyclopentadienyl lithium in THF-d8, the CIP exhibits a ⁷Li signal at approximately -8.06 ppm at room temperature. In contrast, the lithium cation in an SSIP is solvated and electronically isolated from the Cp ring, leading to a chemical shift closer to 0 ppm, similar to that of other solvated lithium salts.
Variable-temperature (VT) ⁷Li NMR studies can monitor the equilibrium between these species. For benzyl cyclopentadienyl lithium, a signal around 0 ppm at 183 K is attributed to the solvent-separated lithium ion. Similarly, for lithium isodicyclopentadienide, a monomer-dimer equilibrium exists at low temperatures in THF, where the monomer is a contact ion pair and the dimer features a "sandwiched" lithium between two Cp rings. researchgate.net The sandwiched lithium in the dimer is highly shielded, resonating at -12.8 ppm in the ⁶Li NMR spectrum. researchgate.net
The equilibrium can also be observed through changes in the ¹³C NMR spectrum. The π-electron density distribution in the Cp ring is perturbed differently in CIPs and SSIPs, affecting the carbon chemical shifts. capes.gov.br An increase in the coordinating ability of the solvent generally leads to a shift in the equilibrium towards SSIPs. capes.gov.br
Dynamic Ligand Exchange and Fluxionality in this compound Systems
This compound and its derivatives are not static molecules; they exhibit dynamic behaviors, including ligand exchange and fluxionality. psgcas.ac.innumberanalytics.com Fluxionality refers to intramolecular rearrangements that occur rapidly on the NMR timescale, leading to the equivalence of otherwise non-equivalent atoms. psgcas.ac.inresearchgate.net In the context of CpLi, this can involve the movement of the lithium cation with respect to the Cp ring or the exchange of coordinating solvent molecules.
One of the key dynamic processes is the exchange of the lithium cation between the two faces of the cyclopentadienyl ring. nih.gov This process can occur through an intramolecular or intermolecular pathway. Studies on sterically hindered CpLi derivatives have shown that at low concentrations (< 0.2 M), the exchange is primarily an intramolecular process. nih.gov This dynamic behavior can be influenced by the nature of the substituents on the Cp ring and the solvent.
Ligand exchange is another crucial dynamic aspect, involving the exchange of solvent molecules coordinated to the lithium cation or the exchange of the entire solvated lithium cation between different Cp anions. fudan.edu.cnescholarship.orgrsc.orgnih.gov For example, in systems containing both monomeric and dimeric forms of CpLi, there can be a rapid exchange of the solvated lithium cation, [Li(THF)₄]⁺, with the lithium bound to the monomer, and a slower exchange between the sandwiched lithium in the dimer and the monomer-bound lithium. researchgate.net
The rates of these exchange processes are temperature-dependent and can be studied using dynamic NMR (DNMR) techniques. numberanalytics.comnih.gov For instance, the exchange of ligands on a metal center can be monitored by observing the changes in the NMR lineshapes as a function of temperature. rsc.org These studies provide valuable information on the mechanisms and energetics of these dynamic processes, which are fundamental to understanding the reactivity of CpLi compounds. rsc.orgnih.gov
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy for Mechanistic Insights
Variable-Temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic behavior of molecules in solution. numberanalytics.comox.ac.uk By recording NMR spectra at different temperatures, it is possible to "freeze" or accelerate dynamic processes relative to the NMR timescale, providing insights into reaction mechanisms, conformational changes, and ligand exchange kinetics. numberanalytics.comnumberanalytics.com
In the study of this compound systems, VT-NMR is essential for elucidating the equilibria between different species, such as CIPs and SSIPs, and for characterizing fluxional processes. nih.govresearchgate.net As the temperature is lowered, rapid exchange processes can be slowed down, allowing for the observation of distinct signals for the different species or conformers present. ox.ac.uk Conversely, as the temperature is raised, separate signals may coalesce into a single, averaged signal. bhu.ac.in
For example, VT-¹³C NMR studies of certain CpLi derivatives have demonstrated the dynamic exchange of the lithium ion between the upper and lower faces of the Cp ring. nih.gov At low temperatures, distinct signals for the different carbon environments might be observed, while at higher temperatures, these signals broaden and eventually merge into a single peak, indicating that the exchange has become fast on the NMR timescale. nih.gov From the analysis of these line shape changes, thermodynamic parameters such as the free energy of activation (ΔG‡) for the exchange process can be determined. nih.gov For several substituted CpLi compounds, the ΔG‡ for intramolecular exchange was found to be in the range of 12-14 kcal mol⁻¹. nih.gov
VT-NMR can also be used to monitor reaction progress and identify reaction intermediates that may only be stable at low temperatures. numberanalytics.com This is particularly valuable for understanding the mechanisms of reactions involving CpLi, which are often highly reactive and proceed through transient intermediates. By combining VT-NMR data with computational modeling, a detailed picture of the structural and dynamic properties of this compound species in solution can be constructed. nih.gov
Advanced Spectroscopic Characterization Techniques
Multinuclear NMR Spectroscopy (¹³C, ⁶Li, ⁷Li) for Structural and Electronic Probing
Multinuclear NMR spectroscopy is an indispensable tool for the detailed characterization of this compound and its derivatives, providing insights into their structure, bonding, and dynamic behavior in both solution and the solid state. nih.govlibretexts.org The use of various nuclei, particularly ¹³C, ⁶Li, and ⁷Li, offers complementary information.
¹³C NMR Spectroscopy: The ¹³C chemical shifts of the cyclopentadienyl ring are sensitive to the distribution of π-electron density. capes.gov.br The chemical shift values can therefore indicate the nature of the ion pairing (CIP vs. SSIP). capes.gov.brpressbooks.publibretexts.org In general, the carbon atoms of the Cp ring in CpLi resonate around 103-107 ppm in THF solution. rsc.org The presence of substituents on the ring will, of course, alter these shifts. libretexts.org Proton-coupled ¹³C NMR can provide information about the number of attached protons through C-H spin-spin coupling, though proton-decoupled spectra are more common for simplicity. bhu.ac.inlibretexts.org
⁶Li and ⁷Li NMR Spectroscopy: Both lithium isotopes are NMR-active, but ⁷Li is more commonly used due to its higher natural abundance. However, ⁶Li has a smaller quadrupole moment, which can result in sharper lines. The chemical shift of the lithium nucleus is highly indicative of its coordination environment. wikipedia.orgresearchgate.net As mentioned previously, a significant upfield shift (e.g., -7 to -8 ppm) is characteristic of a CIP, where the lithium is influenced by the aromatic ring current. rsc.org In contrast, an SSIP, where the lithium is solvated, shows a signal closer to 0 ppm. In some dimeric "sandwich" structures, the lithium can be even more shielded, with ⁶Li chemical shifts observed at values as low as -12.8 ppm. researchgate.net
The coupling between lithium and other nuclei, such as ¹³C, can also provide structural information, although it is not always observed due to quadrupolar relaxation or rapid exchange processes.
The combination of data from these different nuclei provides a comprehensive picture of the species present in solution. For example, by correlating the diffusion coefficients obtained from DOSY (Diffusion-Ordered Spectroscopy) experiments on different nuclei (e.g., ¹H and ⁷Li), it is possible to confirm that the lithium and Cp moieties are part of the same diffusing species. rsc.orgnih.gov
Chemical Shift Anisotropy and Shielding Tensor Analysis
In the solid state, where molecular tumbling is restricted, the chemical shift of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. This phenomenon is known as chemical shift anisotropy (CSA). nih.gov The chemical shift is a tensor quantity, characterized by three principal components (δ₁₁, δ₂₂, δ₃₃). nih.gov Analysis of the CSA through solid-state NMR provides detailed information about the local electronic structure and symmetry around the nucleus. nih.gov
For solid, ligand-free this compound, which exists as an infinite polymer, ¹³C and ⁶Li CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR spectra have been analyzed to determine the chemical shift tensor components. nih.gov The ¹³C tensor was found to be axially symmetric, with δ₁₁ = δ₂₂ = 151.5 ppm and δ₃₃ = 15.5 ppm. nih.gov The ⁶Li tensor components were determined to be δ₁₁ = δ₂₂ = +1.0 ppm and δ₃₃ = -43.0 ppm. nih.gov The remarkably high-field value of δ₃₃ for lithium is attributed to the cumulative ring current effects from the stacked Cp rings in the polymeric structure. nih.gov These experimental values show good agreement with theoretical calculations, validating the structural and electronic models used. nih.gov
The analysis of shielding tensors can, therefore, serve as a sensitive probe of the bonding environment in this compound species. nih.gov
Solid-State CP/MAS NMR Studies of this compound
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is often complementary to X-ray diffraction data and solution-state NMR. preprints.org For air-sensitive and often poorly crystalline materials like many organolithium compounds, ssNMR is particularly valuable.
Cross-Polarization/Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and overcomes the line broadening caused by CSA and dipolar couplings in solids. preprints.orgnih.gov In ¹³C CP/MAS NMR studies of sodium and lithium cyclopentadienyl compounds, rapid rotation of the Cp rings often leads to all five ring carbons being observed as equivalent, resulting in a single isotropic peak in the spectrum. acs.org For CpNa and its pentamethyl derivative Cp*Na, the isotropic ¹³C chemical shifts are very similar (104.5 ppm and 104.6 ppm, respectively). acs.org
Solid-state ⁷Li NMR has also been used to study a range of this compound complexes. researchgate.net The chemical shift in the solid state provides information about the coordination environment of the lithium ion. researchgate.net For instance, in a study of N,N,N′,N′-tetramethylethylenediamine-trimethylsilylthis compound, ⁷Li solid-state NMR revealed an unusually large quadrupole coupling constant that decreased with increasing temperature, reflecting changes in the dynamic behavior of the complex. researchgate.net
These ssNMR studies confirm that the structures and dynamic properties observed in the solid state can be correlated with those deduced from solution-state experiments and theoretical calculations, providing a more complete understanding of the chemistry of this compound. nih.govacs.org
Compound Names
| Compound Name |
| Benzyl cyclopentadienyl lithium |
| Butyllithium (B86547) |
| Cyclopentadienyl lithium |
| Cyclopentadienyl sodium |
| Lithium isodicyclopentadienide |
| N,N,N′,N′-tetramethylethylenediamine-trimethylsilylthis compound |
| Tetrahydrofuran |
Interactive Data Tables
⁷Li and ¹³C NMR Chemical Shifts for this compound Species
Click to view data
| Compound | Solvent | Species Type | Nucleus | Chemical Shift (ppm) | Reference |
| Benzyl cyclopentadienyl lithium | THF-d8 | CIP | ⁷Li | -8.06 | |
| Benzyl cyclopentadienyl lithium | THF-d8 | SSIP | ⁷Li | ~0 | |
| Benzyl cyclopentadienyl lithium | THF-d8 | CIP | ¹³C | 119.43, 104.45, 103.26 | |
| This compound | THF-d8 | CIP | ⁷Li | -7.75 | rsc.org |
| This compound | THF-d8 | - | ¹³C | 103.4 | rsc.org |
| Lithium isodicyclopentadienide dimer | THF | "Sandwich" | ⁶Li | -12.8 | researchgate.net |
Solid-State NMR Chemical Shift Tensor Components for Polymeric CpLi
Click to view data
| Nucleus | δ₁₁ (ppm) | δ₂₂ (ppm) | δ₃₃ (ppm) | Isotropic Shift (δiso) (ppm) | Reference |
| ¹³C | 151.5 | 151.5 | 15.5 | 106.2 | nih.gov |
| ⁶Li | 1.0 | 1.0 | -43.0 | -13.7 | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding in cyclopentadienyl-alkali metal complexes. researchgate.netacs.org These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that change the polarizability of the molecule (e.g., non-polar, symmetric bonds). photothermal.comtriprinceton.orgmt.com
For this compound and its alkali metal analogues (Na, K), the vibrational spectra are dominated by the modes of the cyclopentadienyl (Cp⁻) anion. researchgate.net The high symmetry of the Cp⁻ ring (D₅h) results in distinct, well-defined vibrational bands. The analysis of these spectra provides significant insight into the nature of the interaction between the alkali metal cation (M⁺) and the Cp⁻ ring. researchgate.net
In solution, such as in tetrahydrofuran (THF), the spectra of CpLi and CpNa show fundamental vibrations characteristic of a contact ion pair (Cp⁻, M⁺). researchgate.net The position of certain bands, particularly the out-of-plane C-H bending modes, is sensitive to the polarity of the M-C₅H₅ bond. researchgate.net Studies have shown that the polarity of this bond increases when moving from the solid state to THF solutions. researchgate.net Furthermore, concentration-dependent studies of CpLi and CpNa in THF reveal changes in the spectra, especially for the out-of-plane C-H bending and C-H stretching modes. This is attributed to an equilibrium between monomeric contact ion pairs and their aggregates. researchgate.net
Far-infrared spectra of these complexes in THF solution show broad bands assigned to the cation-to-anion stretching vibrations of the contact ion pair and its aggregates. researchgate.net In the low-frequency region of the Raman spectra of CpLi and CpNa solutions in THF, a weak line is observed which is assigned to the tilt vibration of the anion within a tight ion-pair. researchgate.net A correlation has been established between the metal-ring stretching force constant and the metal-carbon distance, with Raman spectra being particularly effective for assigning the skeletal metal-ring modes. acs.org The vibrational data, often supported by density functional theory (DFT) calculations, allows for a detailed assignment of the spectral bands and a deeper understanding of the ionic character of the metal-carbon bond. researchgate.net
Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound (Solid State)
| Vibrational Mode | Assignment (Symmetry Class) | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| C-H Stretching | ν(CH) (A₁') | - | 3103 | researchgate.net |
| C-H Stretching | ν(CH) (E₁') | 3080 | - | researchgate.net |
| C-H Stretching | ν(CH) (E₂') | - | 3065 | researchgate.net |
| Ring Breathing | ν(CC) (A₁') | - | 1107 | researchgate.net |
| Ring Deformation | δ(ring) (E₁') | 1004 | - | researchgate.net |
| In-plane C-H Bending | β(CH) (E₁') | 1004 | - | researchgate.net |
| Out-of-plane C-H Bending | γ(CH) (A₂") | 701 | - | researchgate.net |
| Metal-Ring Stretching | ν(Li-Cp) | 360 | - | researchgate.net |
| Metal-Ring Tilt | τ(Li-Cp) | 240 | - | researchgate.net |
Theoretical and Computational Investigations of Cyclopentadienyllithium
Electronic Structure and Bonding Analysis
The electronic structure and the nature of the bonding in cyclopentadienyllithium (CpLi) have been the subject of extensive theoretical investigation. These studies have provided deep insights into the distribution of electrons, the character of the lithium-ring interaction, and the aromaticity of the cyclopentadienyl (B1206354) anion.
Quantum Chemical Calculations (DFT, B3LYP-GIAO, SCF) of Electronic Distribution
Quantum chemical calculations have been instrumental in elucidating the electronic properties of this compound. A variety of methods, including Density Functional Theory (DFT), Self-Consistent Field (SCF) theory, and specialized techniques like the Gauge-Including Atomic Orbital (GIAO) method, have been employed. researchgate.netens-lyon.frrsc.orgmdpi.compsu.edu
DFT and SCF methodologies are used to determine the ground-state electronic structure and electron distribution within the molecule. researchgate.netens-lyon.fr For instance, DFT calculations using functionals like B3LYP are frequently used to optimize the geometry and calculate electronic properties. researchgate.netnih.gov
The GIAO method is specifically utilized for the calculation of NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. researchgate.netrsc.orgpsu.edunih.gov By comparing calculated and experimental NMR data, researchers can validate the accuracy of the computed electronic structures. Ab initio gauge-invariant molecular orbital theory has been developed where molecular orbitals are expressed as linear combinations of gauge-invariant atomic orbitals. researchgate.net The wavefunctions in the presence of a uniform external magnetic field are determined by self-consistent field perturbation theory, and the resulting magnetic shielding can be broken down into contributions related to different features of the electronic structure. researchgate.net Calculations of carbon and hydrogen chemical shifts at an extended level of theory show excellent agreement with experimental values. researchgate.net
These computational approaches consistently show a significant transfer of electron density from the lithium atom to the cyclopentadienyl ring, leading to the formation of a positively charged lithium ion and a negatively charged cyclopentadienyl anion.
Nature of the Lithium-Cyclopentadienyl Interaction: Ionic vs. Covalent Contributions
A central question in the study of this compound is the nature of the bond between the lithium and the cyclopentadienyl (Cp) ring. Theoretical studies have explored the degree of ionic and covalent character in this interaction. semanticscholar.orgosti.govsolubilityofthings.comquora.com
The interaction is predominantly ionic, characterized by the electrostatic attraction between the Li⁺ cation and the Cp⁻ anion. semanticscholar.orgquora.com This is supported by calculations showing a significant charge separation. However, some degree of covalency, arising from orbital interactions, is also present. semanticscholar.orggla.ac.uk The mixing of metal and Cp orbitals indicates a covalent character to the bond. gla.ac.uk
Energy decomposition analyses, often performed within DFT, can quantify the contributions of electrostatic interactions, Pauli repulsion, and orbital interactions to the total bonding energy. These analyses typically confirm that the electrostatic (ionic) component is the dominant stabilizing factor in the Li-Cp bond. semanticscholar.org For comparison, the interactions of beryllium and magnesium cations with cyclopentadienyl rings are found to be stronger and more covalent than the corresponding interactions with lithium. semanticscholar.org
| Interaction Component | Relative Contribution |
| Electrostatic (Ionic) | Dominant |
| Orbital (Covalent) | Minor |
| Pauli Repulsion | Destabilizing |
This table provides a generalized summary of findings from energy decomposition analyses on the Li-Cp bond.
Aromaticity and Charge Delocalization within the Cyclopentadienide (B1229720) Anion
The cyclopentadienyl anion (Cp⁻) is a classic example of an aromatic system. fiveable.meacs.orglibretexts.orgquora.com Its aromaticity is a key factor in the stability of this compound. acs.orglibretexts.org According to Hückel's rule, a planar, cyclic, conjugated system with (4n+2) π-electrons will be aromatic. The cyclopentadienyl anion has 6 π-electrons (where n=1), fulfilling this criterion. acs.org
Computational studies confirm the aromatic nature of the Cp⁻ ring in CpLi. Key indicators of aromaticity that are computationally accessible include:
Structural Criteria: The C-C bond lengths in the ring are nearly equal, which is characteristic of a delocalized system. acs.org
Magnetic Criteria: Methods like Nucleus-Independent Chemical Shift (NICS) calculations typically show a negative value at the center of the ring, indicating an aromatic diamagnetic ring current.
Electronic Criteria: The π-electrons are shown to be delocalized over the entire five-membered ring. fiveable.mejove.com This delocalization spreads the negative charge evenly across all five carbon atoms, which is corroborated by electrostatic potential maps. jove.com
The formation of the aromatic cyclopentadienyl anion is a powerful driving force, making the parent hydrocarbon, cyclopentadiene (B3395910), unusually acidic (pKa of ~15) for a hydrocarbon. libretexts.org
Hammett Substituent Effects on Cation Binding and Electronic Properties
The Hammett equation provides a framework for quantifying the effect of substituents on the electronic properties of aromatic systems. ustc.edu.cnwikipedia.orgunivie.ac.at In the context of this compound, theoretical studies can investigate how substituents on the cyclopentadienyl ring influence properties such as the strength of the lithium cation binding and the electronic distribution within the ring. fu-berlin.decore.ac.uk
By computationally modeling substituted CpLi systems, it is possible to calculate changes in properties like:
Interaction Energy: Electron-donating groups are generally expected to increase the electron density on the ring, potentially strengthening the ionic interaction with the lithium cation. Conversely, electron-withdrawing groups would decrease electron density and weaken the binding.
Charge Distribution: Substituents alter the charge distribution within the Cp ring, and the extent of this perturbation can be quantified through population analysis in quantum chemical calculations.
Aromaticity: The degree of aromaticity of the ring can be modulated by substituents, which can be assessed using computational metrics like NICS.
These theoretical investigations allow for a systematic exploration of structure-property relationships, correlating Hammett substituent constants (σ) with calculated molecular properties. univie.ac.at
Computational Modeling of Aggregation and Solvation Phenomena
In both the solid state and in solution, this compound is known to exist not as a simple monomer but as aggregates, often influenced by solvent molecules. Computational modeling has become an essential tool for understanding these complex structures.
Theoretical Studies on Aggregation States in Solution and Gas Phase
Theoretical calculations have been performed to investigate the structures and stabilities of various CpLi aggregates, such as dimers, trimers, and higher-order polymers. researchgate.netnih.gov These studies, often using DFT or ab initio methods, explore the potential energy surfaces of these clusters to identify the most stable arrangements.
In the gas phase, calculations can predict the preferred geometries of isolated aggregates. In solution, the role of the solvent is critical. nih.gov Theoretical models can incorporate solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture bulk solvent effects. nih.gov
Explicit Solvation Models: A specific number of solvent molecules (e.g., tetrahydrofuran (B95107), THF) are included in the calculation, coordinating directly to the lithium centers. nih.gov This method provides a more detailed picture of the direct interactions between the solute and solvent.
Solvation Shell Dynamics and Energetics of Ligand Coordination
The interaction of this compound (CpLi) with solvent molecules and other ligands is crucial to understanding its structure and reactivity. Computational studies provide significant insight into the dynamics of the solvation shell and the energetics associated with ligand coordination. The characterization of these solvation shells is essential for relating solvation properties to chemical phenomena like complex formation and reactivity. nih.gov
Extensive Self-Consistent Field (SCF) calculations have been employed to investigate the coordination of N-containing ligands, modeled by ammonia (B1221849) (NH₃), to the lithium atom in CpLi. researchgate.net These studies suggest that the compounds are largely ionic. The nitrogen lone pairs coordinate to the positively charged lithium atom, which results in an increase in the distance between the metal and the cyclopentadienyl ring, leading to longer and weaker metal-ring bonds. researchgate.net The dynamics of the first solvation shell are complex; in mixed electrolytes, for instance, the exchange of solvent molecules shows a non-monotonic behavior depending on the solvent mixture ratio. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations are a powerful tool for studying these systems, providing reliable structural details and ligand exchange rates. researchgate.net For lithium ions, the solvation structure and the dynamics of solvent exchange are highly dependent on the composition of the electrolyte. nih.gov In the case of CpLi in tetrahydrofuran (THF), line-shape analysis of temperature-dependent ⁶Li NMR spectra has revealed two distinct kinetic processes: a rapid exchange of bulk solvated lithium, such as [Li(THF)₄]⁺, with lithium bound to the CpLi monomer, and a slower exchange between sandwiched and monomer-bound lithium. researchgate.net The inclusion of implicit solvent models in calculations can significantly alter the relative binding energies, often stabilizing solvates containing more solvent molecules. osti.gov
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| SCF Calculations | CpLi with NH₃ ligands | Coordination of N-ligands to Li⁺ weakens the Li-Cp bond. | researchgate.net |
| ⁶Li NMR Line-Shape Analysis | CpLi in THF | Reveals two kinetic processes: rapid exchange with solvated Li⁺ and slower exchange between sandwiched and monomeric forms. | researchgate.net |
| BOMD Simulations | General Li⁺ electrolytes | Elucidates Li⁺ solvation shell composition and relative binding energies. | osti.gov |
| QM/MM Simulations | General solvated metal ions | Provides accurate structural details and ligand exchange rates. | researchgate.net |
Potential Energy Surfaces and Conical Intersections in Excited States
The study of photochemical and photophysical processes relies on understanding the potential energy surfaces (PES) of the electronic states of a molecule. nih.govillinois.edu A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. illinois.edu Each electronic state has its own distinct PES. illinois.edu Theoretical and computational methods are indispensable for mapping these surfaces and identifying critical features that govern molecular behavior upon electronic excitation.
A key feature of multidimensional PESs is the conical intersection, a point or seam of degeneracy between two electronic states of the same symmetry in polyatomic molecules. illinois.edursc.org These intersections are crucial as they facilitate extremely rapid, non-adiabatic transitions between electronic states, often on the femtosecond timescale, which can dictate the outcome of a photochemical reaction. nih.govresearchgate.net The Born-Oppenheimer approximation, which separates nuclear and electronic motion, breaks down in the vicinity of conical intersections. illinois.edu
For a molecule like this compound, computational methods such as Quasiparticle Energies from DFT (QE-DFT) and Complete Active Space with Second-Order Perturbation Theory (CASPT2) would be employed to explore the excited-state PESs. nih.govresearchgate.net The QE-DFT method has shown promise in describing excited-state PESs and locating conical intersections, offering an efficient alternative to time-dependent DFT (TD-DFT), which can fail in these regions. nih.govnih.gov Advanced methods like XDW-CASPT2 are also being developed to accurately calculate PES in the challenging vicinity of conical intersections. researchgate.net
The investigation of the PES for CpLi would involve:
Geometry Optimization: Locating the minimum energy structures on both the ground and excited-state surfaces.
Mapping Reaction Paths: Identifying the pathways that connect different minima and transition states on the excited-state surface.
Locating Conical Intersections: Identifying the geometries where the ground and excited states become degenerate, which act as funnels for rapid internal conversion back to the ground state.
The energy of the conical intersection relative to the excited-state minimum is a critical parameter, as a high energy barrier can make the nonradiative decay back to the ground state a relatively slow process. researchgate.net While specific studies mapping the complete PES and conical intersections of this compound are not detailed in the provided sources, the theoretical framework for such an investigation is well-established and crucial for understanding its potential photochemistry. nih.govillinois.eduresearchgate.net
Mechanistic Insights from Computational Studies
Modeling Reaction Pathways and Transition States
Computational chemistry offers powerful tools for elucidating reaction mechanisms by modeling reaction pathways and identifying the associated transition states. solubilityofthings.comkit.edu This approach provides insights into activation energies and reaction kinetics that are often difficult to obtain through experimental means alone. kit.edu A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for reactants to convert to products. solubilityofthings.comnumberanalytics.com
The process of modeling a reaction pathway typically begins with well-optimized structures of the reactants and products. kit.edu Global optimization methods, such as the Nudged Elastic Band (NEB) method, are then used to find the minimum energy pathway (MEP) connecting them. The transition state is located as the highest energy point along this MEP. kit.edu The energy difference between the transition state and the reactants defines the activation energy, a key determinant of the reaction rate. numberanalytics.com
For reactions involving this compound, these computational techniques can be applied to understand its synthesis, isomerization, or its role in catalysis. For example, modeling the formation of a CpLi adduct would involve:
Defining the reactant state (e.g., separate CpLi and ligand molecules) and the product state (the coordinated adduct).
Using a path-finding algorithm to generate a series of intermediate structures between reactants and products.
Optimizing this path to find the MEP and locate the transition state structure.
While ab initio calculations can predict reaction heats and activation energies, obtaining chemically accurate reaction rates (≤ 1 kcal/mol) from transition state theory is computationally demanding and requires high-level calculations. kit.edunih.gov However, these methods are highly effective for gaining qualitative understanding of reaction mechanisms and comparing the relative rates of different pathways. kit.edu For instance, studies on catalytic reforming have successfully used these methods to map out complex reaction networks and identify kinetically hindered pathways with high transition state energies. nih.gov
Dissociation Energies and Thermodynamic Stability of this compound Adducts
The thermodynamic stability of a chemical compound and its adducts is fundamentally related to the strength of its chemical bonds, which can be quantified by the bond dissociation energy (BDE). sparkl.mewikipedia.org The BDE is the standard enthalpy change required to break a specific bond via homolysis. wikipedia.org A higher BDE corresponds to a stronger, more stable bond and thus a more thermodynamically stable molecule. sparkl.menumberanalytics.com
Computational methods are frequently used to calculate BDEs and assess the stability of various species. In the context of this compound, these calculations provide insight into the stability of different isomers and adducts. For example, Modified Neglect of Diatomic Overlap (MNDO) calculations have been performed on monomeric and dimeric forms of CpLi. researchgate.net These calculations confirmed the experimental NMR findings regarding the relative stabilities of different isomers. researchgate.net
Key findings on the stability of CpLi adducts include:
Isomer Stability: MNDO calculations predict that exo lithio isomers of both monomeric and dimeric CpLi are more stable than their endo lithio counterparts. researchgate.net
Ion Pair Stability: The calculations also suggest that contact ion pairs are the favored structures for both monomeric and dimeric species. researchgate.net
Adduct Characterization: CpLi forms stable, characterizable adducts with ligands like THF. A complex with the formula C5H4CHN(Li·3THF)Ar has been synthesized and structurally characterized using X-ray diffraction, revealing a monomeric unit where the lithium atom is tetrahedrally coordinated to an imino nitrogen and three THF molecules. researchgate.net
The dissociation energy in these adducts can refer to the breaking of the Li-Cp bond or the bond between the lithium atom and a coordinating ligand molecule (e.g., THF). The relative stabilities determined computationally are crucial for predicting which structures will predominate under given conditions.
| Species Comparison | More Stable Form | Computational Method | Reference |
|---|---|---|---|
| Monomeric Isomers | Exo lithio isomer | MNDO | researchgate.net |
| Dimeric Isomers | Exo lithio isomer | MNDO | researchgate.net |
| Ion Pair vs. Solvent-Separated | Contact Ion Pair | MNDO | researchgate.net |
Correlating Computational Data with Experimental Spectroscopic Parameters
A powerful validation of computational models comes from their ability to accurately predict experimental observables. The correlation between calculated and measured spectroscopic parameters provides a bridge between theoretical structures and dynamics and real-world measurements. rsc.org For this compound, computational studies have shown remarkable success in reproducing experimental spectroscopic data, thereby validating the theoretical models used. researchgate.net
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing CpLi. Theoretical calculations using the B3LYP-GIAO (Gauge-Including Atomic Orbital) method have been used to compute the ¹³C and ⁶Li chemical shift tensors. researchgate.net The calculated tensor components were found to be in "remarkably well" agreement with values derived from experimental ¹³C- and ⁶Li-CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectra. researchgate.net This strong correlation allows for a confident assignment of the experimental signals, such as attributing the extremely high-field component of the ⁶Li tensor to cumulative ring current effects. researchgate.net Furthermore, Individual Gauge for Localized Orbitals (IGLO) calculations of lithium chemical shifts have been used to reinforce experimental assignments. researchgate.net
Similarly, computational methods have been successful in predicting vibrational spectra. The quality of predicted infrared (IR) spectra is highly dependent on the theoretical method used. For CpLi derivatives, it was found that force fields calculated with the B3LYP functional yield IR spectra that are in "excellent, agreement with experiment," performing significantly better than SCF or MP2 force fields. researchgate.net
This synergy between computation and experiment is a cornerstone of modern chemical characterization. researchgate.netrsc.org By accurately reproducing experimental spectra, computational models not only confirm structural assignments but also allow for a deeper interpretation of the spectroscopic data in terms of electronic structure and bonding. researchgate.net
| Nucleus | Tensor Component | Experimental Value (CP/MAS NMR) | Calculated Value (B3LYP-GIAO/TZVP) | Reference |
|---|---|---|---|---|
| ¹³C | δ₁₁, δ₂₂ | 151.5 | Good agreement | researchgate.net |
| δ₃₃ | 15.5 | |||
| ⁶Li | δ₁₁, δ₂₂ | +1.0 | Remarkably good agreement | researchgate.net |
| δ₃₃ | -43.0 |
Reactivity and Mechanistic Studies of Cyclopentadienyllithium
Fundamental Reactivity Patterns
The chemical behavior of cyclopentadienyllithium is largely dictated by the properties of the cyclopentadienide (B1229720) anion. The anion is formed by the deprotonation of cyclopentadiene (B3395910), a reaction facilitated by the resulting aromatic stabilization of the cyclic, planar, 6π-electron system, in accordance with Hückel's rule. chemicalforums.com
The cyclopentadienide anion is a potent nucleophile. chemicalforums.com This high reactivity stems from the delocalized negative charge over the five-membered ring, making the carbon atoms electron-rich and prone to attacking electrophilic centers. acs.orgvt.edu This nucleophilicity is the basis for many of its synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds.
The nucleophilic character of the Cp⁻ anion allows it to participate in a variety of substitution reactions. For instance, it readily reacts with alkyl halides to form alkyl-substituted cyclopentadienes. trea.com The reaction proceeds via a nucleophilic attack of the cyclopentadienide anion on the electrophilic carbon of the alkyl halide.
A notable example of its nucleophilic prowess is its reaction with 5-iodo- and 5-bromocyclopentadiene, which exhibit high reactivity in nucleophilic substitutions. acs.org This reactivity is in stark contrast to their low reactivity under solvolytic SN1 conditions. acs.org The reaction of the cyclopentadienide anion with electrophiles like chloromethyl methyl ether (ClCH₂OCH₃) results in the formation of a monosubstituted cyclopentadiene. chemicalforums.com
Furthermore, this compound can undergo reactions with strong electrophiles. An extreme example is its hypergolic reaction with fuming nitric acid, where the cyclopentadienyl (B1206354) moiety is rapidly oxidized, leading to spontaneous ignition and the formation of carbon fine powder. researchgate.net The non-innocent behavior of the Cp ligand has also been observed in its unforeseen electrophilic character toward organolithium reagents in certain iridium complexes. researchgate.net
Electrophilic amination of this compound compounds has also been reported, further demonstrating the versatility of its reactivity. scispace.commdpi.com
A cornerstone of this compound's utility is its reaction with transition metal halides to form metallocenes. numberanalytics.comscientificlabs.ieepo.org This reaction is a standard and widely employed method for the synthesis of this important class of organometallic compounds. numberanalytics.comscientificlabs.ie In these reactions, the cyclopentadienide anion acts as a nucleophile, displacing halide ions from the transition metal center. epo.org
The general reaction can be represented as:
n LiCp + MXn → M(Cp)n + n LiX
where M is a transition metal, X is a halide, and n is the valence of the metal.
This method is versatile and can be used to synthesize a wide range of metallocenes by varying the transition metal halide. numberanalytics.com
Electrophilic Reactions Involving this compound
Role as a Ligand Precursor in Organometallic and Coordination Chemistry
This compound is a key precursor for the synthesis of cyclopentadienyl ligands and their derivatives, which are ubiquitous in organometallic and coordination chemistry. scientificlabs.ieamericanelements.com
The reaction of this compound with the appropriate transition metal dihalide is a common route to synthesize various metallocenes. numberanalytics.comepo.org For example, ferrocene (B1249389), one of the most well-known metallocenes, can be synthesized by reacting iron(II) chloride with this compound (or its sodium analogue). numberanalytics.com
Similarly, other metallocenes such as titanocene (B72419) dichloride and zirconocene (B1252598) dichloride can be prepared by reacting titanium(IV) chloride and zirconium(IV) chloride, respectively, with this compound. numberanalytics.com The synthesis of cobaltocene (B1669278) also utilizes this compound as the cyclopentadienyl source. mdpi.com
The following table summarizes the synthesis of some common metallocenes using this compound:
| Metallocene | Transition Metal Halide | Product |
| Ferrocene | Iron(II) chloride (FeCl₂) | Fe(C₅H₅)₂ |
| Cobaltocene | Cobalt(II) chloride (CoCl₂) | Co(C₅H₅)₂ |
| Titanocene Dichloride | Titanium(IV) chloride (TiCl₄) | Ti(C₅H₅)₂Cl₂ |
| Zirconocene Dichloride | Zirconium(IV) chloride (ZrCl₄) | Zr(C₅H₅)₂Cl₂ |
This compound is a crucial starting material for the synthesis of substituted cyclopentadienyl ligands. researchgate.netacs.org By reacting LiCp with various electrophiles, a wide array of functional groups can be introduced onto the cyclopentadienyl ring. numberanalytics.com This modification of the Cp ligand is a powerful strategy for tuning the steric and electronic properties of the resulting organometallic complexes. researchgate.netacs.orgnih.gov
The synthesis of alkyl-substituted cyclopentadienes can be achieved by reacting this compound with alkyl halides. trea.com For instance, reacting LiCp with n-alkyl halides in a refluxing THF solution yields n-alkylated cyclopentadienes. trea.com Similarly, aryl-substituted cyclopentadienyl ligands can be prepared. nih.gov
The introduction of bulky substituents on the cyclopentadienyl ring can lead to complexes with unique structures and reactivity. acs.orgnih.gov For example, the synthesis of an extremely bulky penta-terphenyl cyclopentadienyl ligand was achieved through the arylation of cyclopentadiene, followed by deprotonation to form the lithium salt. acs.orgnih.gov These sterically demanding ligands are of interest for their potential applications in catalysis and materials science. researchgate.net
The functionalization of the cyclopentadienyl ring can also involve the introduction of heteroatoms. For example, the reaction of this compound with Ph₂PCl can lead to the formation of (diphenylphosphino)cyclopentadienide, a ligand precursor incorporating a phosphorus donor atom. thieme-connect.de The synthesis of perfluoroaryl-substituted cyclopentadienes is another example, achieved through the nucleophilic aromatic substitution reaction of this compound with perfluoroarenes. vt.edu These modified ligands are used to synthesize transition metal complexes with tailored properties for applications in areas such as olefin polymerization catalysis and the development of novel materials. researchgate.net
Formation of s-block and p-block Metal Cyclopentadienyl Derivatives
This compound (CpLi) is a cornerstone reagent in organometallic chemistry, primarily utilized for the introduction of the cyclopentadienyl (Cp) ligand to a metal center. This is most commonly achieved through salt metathesis reactions, where CpLi reacts with metal halides to form the corresponding metal cyclopentadienyl complex and lithium halide as a byproduct. wikipedia.org This synthetic strategy is broadly applicable to both s-block and p-block elements.
For s-block metals , which include the alkali metals (Group 1) and alkaline earth metals (Group 2), the reaction with CpLi leads to the formation of their respective cyclopentadienyl derivatives. libretexts.org While CpLi is itself an s-block derivative, it can be used to synthesize other alkali metal cyclopentadienides, such as sodium cyclopentadienide (NaCp) and potassium cyclopentadienide (KCp), through transmetalation reactions. These compounds are important reagents in their own right. nih.govresearchgate.net The reaction of CpLi with alkaline earth metal halides (e.g., MgCl₂, CaCl₂) yields the corresponding bis(cyclopentadienyl) complexes, known as metallocenes (e.g., magnesocene, Cp₂Mg). The general reaction is as follows:
2 CpLi + MX₂ → Cp₂M + 2 LiX (where M = an s-block metal and X = a halide)
The nature of the resulting s-block metal cyclopentadienyl complexes can be influenced by the steric bulk of the cyclopentadienyl ligand. The use of sterically demanding substituted cyclopentadienyl ligands can lead to the isolation of unique structures, such as discrete lithocene anions. nih.gov
The synthesis of p-block metal cyclopentadienyl derivatives also heavily relies on the reactivity of CpLi with p-block element halides. acs.org The p-block encompasses a wide range of elements, including boron, silicon, phosphorus, and tin, each with distinct chemical properties. masterjeeclasses.comiitk.ac.in The reaction of CpLi with p-block halides (e.g., BCl₃, SiCl₄, PCl₃) results in the substitution of one or more halide ions with the Cp ligand. The stoichiometry of the reaction can be controlled to produce mono-, di-, or even tris(cyclopentadienyl) substituted p-block element compounds. For example, the reaction of CpLi with tin(IV) chloride can yield a series of compounds from CpSnCl₃ to Cp₄Sn, depending on the molar ratio of the reactants.
A variety of structurally diverse π-cyclopentadienyl complexes of the main group elements have been synthesized using this methodology. acs.org The bonding in these p-block derivatives can range from predominantly ionic to covalent, depending on the electronegativity of the p-block element.
Table 1: Examples of s-block and p-block Metal Cyclopentadienyl Derivatives from this compound
| Metal Block | Element (M) | Reactant | Product |
| s-block | Magnesium (Mg) | MgCl₂ | Magnesocene (Cp₂Mg) |
| s-block | Calcium (Ca) | CaCl₂ | Calciocene (Cp₂Ca) |
| p-block | Boron (B) | BCl₃ | CpBCl₂ |
| p-block | Silicon (Si) | SiCl₄ | CpSiCl₃ |
| p-block | Tin (Sn) | SnCl₄ | CpSnCl₃, Cp₂SnCl₂, Cp₃SnCl, Cp₄Sn |
| p-block | Phosphorus (P) | PCl₃ | CpPCl₂ |
This compound in Advanced Materials Synthesis
Beyond its traditional role in organometallic synthesis, this compound has emerged as a valuable precursor in the fabrication of advanced materials. Its unique chemical properties, including its reactivity and ability to introduce the cyclopentadienyl ligand, are being harnessed in innovative synthetic strategies for nanomaterials and thin films.
Hypergolic Reactions for Carbon and Inorganic Nanomaterial Production
Hypergolic reactions, which are spontaneous and highly energetic reactions that occur upon contact of the reactants without an external ignition source, have been explored as a novel route for the synthesis of various nanomaterials. This compound, in combination with suitable oxidizers, can undergo such reactions, providing a rapid and efficient method for producing carbonaceous and inorganic nanostructures.
The hypergolic reaction of this compound with certain reactants can lead to the formation of unique carbon nanostructures. For instance, the reaction between lithium cyclopentadienylide and fluorinated carbon sources has been shown to produce carbon nanosheets and discoidal carbon particles. These reactions are typically carried out in solution, and the morphology of the resulting carbon nanomaterials can be influenced by the reaction conditions. The high energy release during the hypergolic reaction is believed to play a crucial role in the formation of these specific nanostructures.
This compound can also be employed in the synthesis of magnetic nanoparticles through hypergolic reactions. In these syntheses, a metal-containing precursor is introduced into the reaction mixture. The energetic nature of the hypergolic reaction facilitates the decomposition of the metal precursor and the subsequent formation of metal or metal oxide nanoparticles. For example, the inclusion of iron pentacarbonyl (Fe(CO)₅) in a hypergolic reaction involving this compound can lead to the formation of maghemite (γ-Fe₂O₃) nanoparticles. Similarly, the use of a cobalt precursor can result in the synthesis of metallic cobalt (Co) nanoparticles. The rapid and exothermic nature of these reactions can offer advantages in terms of reaction time and the crystallinity of the resulting nanoparticles.
Table 2: Nanomaterials Synthesized via Hypergolic Reactions with this compound
| Nanomaterial | Reactants |
| Carbon Nanosheets | This compound, Fluorinated Carbon Source |
| Discoidal Carbon Particles | This compound, Fluorinated Carbon Source |
| Maghemite (γ-Fe₂O₃) Nanoparticles | This compound, Iron Pentacarbonyl |
| Metallic Cobalt (Co) Nanoparticles | This compound, Cobalt Precursor |
Synthesis of Carbon Nanosheets and Discoidal Particles
Precursors for Atomic Layer Deposition (ALD) in Thin Film Technology
Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. The choice of precursor is critical in ALD, as it must be volatile, thermally stable, and highly reactive with the substrate surface. This compound and its derivatives have been investigated as potential precursors for the ALD of various thin films.
The cyclopentadienyl ligand can facilitate the volatility of the metal complex, which is a key requirement for an ALD precursor. Furthermore, the reactive nature of the lithium-cyclopentadienyl bond can enable the desired surface reactions during the ALD process. By carefully selecting the co-reactant, thin films of metal oxides, nitrides, or pure metals can be deposited. For example, this compound could potentially be used in combination with an oxygen source like water or ozone to deposit lithium oxide (Li₂O) thin films, which have applications in battery technology. The use of cyclopentadienyl-based precursors in ALD is an active area of research, with the potential to enable the deposition of high-quality thin films for a variety of electronic and energy applications.
Specialized Cyclopentadienyllithium Derivatives and Their Properties
Substituted Cyclopentadienyllithium Compounds
The introduction of substituents directly onto the cyclopentadienyl (B1206354) ring is a primary strategy for tuning the properties of the corresponding lithium salt. These substituents can exert significant influence through electronic and steric effects, fundamentally altering the compound's behavior in solution and in the solid state.
Electronic Effects of Substituents on this compound Reactivity and Stability
The electronic nature of substituents on the cyclopentadienyl ring directly impacts the stability and reactivity of the this compound derivative. This is rooted in the substituent's ability to either donate or withdraw electron density from the aromatic, anionic Cp ring.
Electron-donating groups, such as alkyl or amino groups, increase the electron density on the cyclopentadienyl ring. This enhanced electron density generally increases the nucleophilicity of the Cp anion, making it a more potent reagent in reactions with electrophiles. For instance, the dimethylamino group in 6-(dimethylamino)fulvene (B184533) derivatives enhances the electron density of the molecule, influencing its reactivity. However, this increased reactivity can sometimes correlate with decreased thermal stability of the lithium salt itself. The stability of the cyclopentadienyl anion is a key factor, and this is reflected in the acidity (pKa) of the parent cyclopentadiene (B3395910). A study of arylcyclopentadienes demonstrated a linear response of the pKa values to the Hammett constant (σ), indicating a clear electronic influence of remote substituents on the acidity of the C-H bond. thieme-connect.de
Conversely, electron-withdrawing groups, such as silyl (B83357) (-SiR₃), nitro (-NO₂), or carbonyl (-CHO, -Ac) groups, decrease the electron density on the Cp ring. This has a stabilizing effect on the negative charge of the anion. As a result, cyclopentadienes bearing these substituents are more acidic, and their corresponding lithium salts are generally more stable. thieme-connect.de For example, silyl substituents are known to have an electron-withdrawing effect, which can influence the electronic properties of the Cp ligand. rsc.org The presence of such acceptor substituents can lead to increased kinetic stability. fu-berlin.de This increased stability, however, comes at the cost of reduced nucleophilicity, making these derivatives less reactive towards electrophiles compared to their electron-rich counterparts.
The table below illustrates the effect of various substituents on the acidity of the parent cyclopentadiene, which is a direct indicator of the electronic stabilization of the corresponding cyclopentadienide (B1229720) anion.
| Substituent (R in C₅H₅R) | pKa in Water | Electronic Effect | Reference |
| -NO₂ | 3.27 | Electron-withdrawing | thieme-connect.de |
| -CHO | 7.40 | Electron-withdrawing | thieme-connect.de |
| -Ac | 8.84 | Electron-withdrawing | thieme-connect.de |
| -H | 16.0 (in DMSO) | Neutral | |
| -OMe | 10.35 | Electron-donating | thieme-connect.de |
Steric Effects of Bulky Ligands on Aggregation and Coordination Geometry
The size and spatial arrangement of substituents on the cyclopentadienyl ring play a critical role in determining the aggregation state and coordination geometry of this compound compounds. researchgate.net The introduction of sterically demanding, or "bulky," ligands can prevent the formation of the polymeric "supersandwich" structures typical of unsubstituted CpLi, leading to the isolation of lower-order aggregates like dimers or even monomers. psu.eduacs.org
Extremely bulky ligands, such as multiple tert-butyl, silyl, or terphenyl groups, create significant steric hindrance around the lithium center. rsc.orgrsc.org This steric shielding can prevent the close approach of other CpLi units or solvent molecules. For example, the synthesis of an extremely bulky penta-terphenyl cyclopentadienyl ligand (CpT5) and its subsequent deprotonation afforded alkali metal salts that form metallocene-like sandwich structures in the solid state, a direct consequence of the immense steric bulk. rsc.orguni-regensburg.de The high steric demand of the CpT5 ligand is presumed to prevent higher degrees of aggregation. rsc.orguni-regensburg.de Similarly, cyclopentadienyl ligands substituted with multiple tert-butyl groups are so large that their complexes behave differently from less sterically crowded analogues. rsc.org
The degree of aggregation is often solvent-dependent but is heavily influenced by the ligand's bulk. While unsubstituted CpLi forms infinite polymers, derivatives like [tris(trimethylsilyl)cyclopentadienyl]lithium can form monomeric adducts with Lewis bases such as ethers and amines. The use of superbulky ligands like penta(3,5-dimethylphenyl)cyclopentadienyl can lead to the isolation of dimeric structures in the solid state. psu.edu In some cases, the steric bulk is sufficient to isolate base-free monomeric species. psu.edu
The coordination geometry is also profoundly affected. The steric repulsion between bulky substituents can lead to distorted structures. rsc.org For instance, in sandwich-like dimeric structures formed by bulky CpLi derivatives, the phenyl rings of the substituents may be significantly canted to allow for a closer approach of the Cp rings to the lithium cations. psu.edu
| This compound Derivative | Substituent(s) | Observed Aggregation State (Solid State) | Key Structural Feature | Reference(s) |
| CpLi | None | Polymeric | "Supersandwich" chain | acs.org |
| [BnCpLi] | Benzyl (B1604629) | Polymeric | Helical chain | rsc.org |
| (CpAr₅)Li (Ar = 3,5-tBu₂C₆H₃) | Penta(3,5-di-tert-butylphenyl) | Monomeric (base-free) | Steric shielding prevents aggregation | psu.edu |
| (CpAr'₅)₂Li₂ (Ar' = 3,5-Me₂C₆H₃) | Penta(3,5-dimethylphenyl) | Dimeric | Sandwich-like structure with canted phenyl rings | psu.edu |
| LiCpT5 (T5 = penta-terphenyl) | Penta-terphenyl | Dimeric | Metallocene-like sandwich structure | rsc.orguni-regensburg.de |
| [C₅H₂(tBu)₃]Li | 1,2,4-Tri-tert-butyl | Monomeric (in some complexes) | Stabilizes highly unsaturated derivatives | rsc.org |
Chiral this compound Derivatives in Asymmetric Synthesis
The development of chiral cyclopentadienyl ligands is crucial for modern asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. acs.orgnih.gov Chiral this compound compounds are the primary precursors for synthesizing the chiral metal complexes that act as the catalysts in these transformations. nih.govnih.gov The chirality is typically introduced by attaching a chiral group to the Cp ring or by creating a planar-chiral substituted ring.
The design of these chiral ligands is intended to create a "chiral pocket" around the metal center in the final catalyst. csic.es This chiral environment directs the approach of substrates, favoring the formation of one enantiomeric product over the other. csic.es While the ultimate application is in catalysis by a transition metal complex (e.g., of ruthenium, rhodium, or palladium), the synthesis and stereochemical integrity of the chiral this compound salt are foundational. researchgate.netresearch-solution.com
Examples of chiral Cp ligands often derive from naturally occurring chiral molecules (the "chiral pool" approach) or are synthesized through asymmetric methods. york.ac.uk These ligands can feature complex architectures, including mono- and bis-annelated systems derived from natural products. researchgate.net The reaction of a planar-chiral cyclopentadienyl-ruthenium complex, itself made from a chiral CpLi precursor, can lead to diastereoselective formation of subsequent products, demonstrating the transfer of chirality from the ligand to the reaction products. research-solution.com The synthesis of these chiral ligands and their application in asymmetric catalysis is a growing field, enabling the enantioselective synthesis of a wide range of valuable molecules. acs.orgnih.gov
Internally Solvated and Chelating this compound Systems
A sophisticated approach to controlling the structure and reactivity of this compound involves tethering a donor ligand to the Cp ring. This creates an "internally solvated" or "chelating" system where the donor arm can coordinate to the lithium cation intramolecularly. This chelation can enforce a monomeric structure, enhance stability, and influence the stereochemistry at the lithium center. acs.orgdntb.gov.ua
Researchers have synthesized and studied this compound compounds with tethered ligands containing donor atoms like oxygen and nitrogen, such as the -N(CH₂CH₂OCH₃)₂ group. acs.org By varying the length and flexibility of the tether connecting the donor group to the Cp ring, the coordination environment of the lithium ion can be finely tuned. For example, this compound compounds with one-, two-, and three-carbon tethers to a -N(CH₂CH₂OCH₃)₂ ligand have been prepared. acs.org
X-ray crystallography and NMR studies have confirmed that these compounds exist as internally coordinated monomeric structures. acs.org The tethered ligand wraps around to solvate the lithium ion, precluding the intermolecular association that leads to oligomers or polymers. This chelate effect provides significant stabilization. The presence of a chelating diphenylphosphino unit, for instance, has been shown to increase the stability of the cyclopentadienyl anion. thieme-connect.de
Furthermore, these chelating systems can introduce elements of chirality. A this compound with a three-carbon tether to a -N(CH₂CH₂OCH₃)₂ ligand was shown by NMR and crystallography to be chiral. acs.org The dynamic behavior of these molecules in solution, such as the inversion of chirality at the lithium center, has been studied using variable-temperature NMR, revealing mechanisms like a "lateral wobble" of the Li⁺ ion. acs.orgnih.gov
Future Research Directions and Emerging Applications of Cyclopentadienyllithium
Exploration of Novel Synthetic Pathways for Highly Functionalized Cyclopentadienyllithium Analogues
The development of new synthetic methods for creating cyclopentadienes with diverse functional groups is crucial, as these substituents significantly shape the properties and reactivity of their subsequent metal complexes. researchgate.netuq.edu.au Research is actively pursuing more flexible and robust routes to access multifunctional Cp ligands that can be converted to their corresponding lithium salts.
Recent advancements have moved beyond simple alkyl or silyl-substituted Cp rings to incorporate more complex functionalities. researchgate.netresearchgate.net Key strategies include:
Fulvene (B1219640) Chemistry : The reaction of fulvenes with organolithium reagents or lithium amides provides a versatile entry point to a wide array of substituted this compound derivatives. cas.czsioc-journal.cn This method allows for the introduction of alkyl, aryl, and other functional groups onto the cyclopentadienyl (B1206354) ring.
Zirconacyclopentadiene Intermediates : A powerful method involves the cyclization of two alkyne molecules with a low-valent zirconocene (B1252598) reagent, which can then be transformed into highly substituted cyclopentadienes. uq.edu.au This pathway is particularly useful for creating polysubstituted Cp systems.
Carbonyl Addition Reactions : The addition of cyclopentadienides to electrophiles like alkyl isocyanates can yield carboxamide-substituted Cp systems, demonstrating a pathway to peptide-substituted cyclopentadienyl anions. researchgate.net
Metathesis and Cyclization Reactions : Newer routes employ dirhodium-catalyzed metathesis of alkynyl-tethered diazoesters and rhenium-catalyzed aldol (B89426) reactions followed by Nazarov cyclization to build the substituted cyclopentadiene (B3395910) core. uq.edu.au
These evolving synthetic strategies are enabling the creation of "designer" this compound reagents with tailored electronic and steric properties, which are essential for developing next-generation catalysts and materials. researchgate.net The ability to introduce specific functionalities opens the door to ligands with controlled conformations and chiral environments. acs.org
Advanced Understanding of Aggregation and Solvation Dynamics in Complex Reaction Media
The reactivity and structure of organolithium compounds are profoundly influenced by their state of aggregation and solvation in solution. osu.eduresearchgate.net this compound is no exception, and a deeper understanding of these dynamics is a key research objective.
In the solid state, without coordinating solvents, LiCp exists as an infinite polymeric "polydecker" sandwich structure, with lithium cations alternating between Cp rings. wikipedia.orgresearchgate.netfau.de However, in coordinating solvents like tetrahydrofuran (B95107) (THF), this structure breaks down into simpler species. Research has shown that LiCp can exist in a monomer-dimer equilibrium in THF at low temperatures. researchgate.netfau.de The presence of donor ligands, such as ethers or amines like tetramethylethylenediamine (TMEDA), leads to the formation of monomeric adducts, for example, (η⁵-Cp)Li(TMEDA). wikipedia.orgacs.org
Future research is focused on:
Mapping Solvent Effects : Systematically studying how different solvents and coordinating additives influence the equilibrium between monomeric, dimeric, and higher-order aggregates.
Complex Media : Investigating the behavior of LiCp in multicomponent reaction mixtures, which is more representative of its use in synthesis. This includes understanding its interaction in the presence of other reagents and intermediates.
Computational Modeling : Employing advanced computational methods, such as Density Functional Theory (DFT), to model the energetic landscapes of aggregation and solvation. researchgate.netarxiv.orgarxiv.org These calculations, when combined with experimental data, provide detailed insights into the structures and stabilities of different solvated aggregates. researchgate.netnih.gov
Understanding these dynamics is critical, as the aggregation state correlates directly with reactivity, and controlling it can lead to improved selectivity and efficiency in synthetic applications. osu.edu
Development of this compound-Derived Catalysts for Challenging Transformations
This compound is an indispensable precursor for a vast range of organometallic catalysts. americanelements.com A major thrust of current research is the design of novel LiCp-derived catalysts capable of performing difficult or previously inaccessible chemical transformations with high efficiency and selectivity.
Key areas of development include:
Olefin Polymerization : LiCp and its substituted analogues are used to synthesize zirconocene dichlorides and other metallocene complexes that act as catalysts for the polymerization of olefins like ethene and propene. cas.cz The substituents on the Cp ring play a critical role in determining the properties of the resulting polymer.
Asymmetric Catalysis : The synthesis of chiral, non-racemic cyclopentadienyl ligands is a major focus for applications in asymmetric catalysis. researchgate.net Metal complexes bearing these chiral Cp ligands, derived from their corresponding lithium salts, have shown remarkable success in enantioselective reactions, including C–H bond functionalization, transfer hydrogenation, and epoxidation. researchgate.netionike.comresearchgate.netacs.org
Selective Trimerization : Specific catalyst systems, such as those based on (cyclopentadienyl-arene)titanium complexes, have been developed for the selective trimerization of ethene to 1-hexene. rug.nl The structure of the cyclopentadienyl ligand is essential for achieving high activity and selectivity, preventing the formation of polyethylene. rug.nl
The table below summarizes some examples of catalyst systems derived from this compound and their applications.
| Catalyst Precursor/System | Transformation | Application/Significance |
| Bulky Zirconocene Dichlorides | Ethene and Propene Polymerization | Production of polypropylene (B1209903) with controlled tacticity. cas.cz |
| (Cyclopentadienyl-arene)titanium Complexes | Ethene Trimerization | Selective synthesis of 1-hexene, a valuable chemical intermediate. rug.nl |
| Chiral Non-Heme Iron(II) Complexes | Asymmetric Epoxidation | Practical and efficient synthesis of chiral epoxides with high enantioselectivity. ionike.com |
| Chiral Rhodium(III) Complexes | Asymmetric C-H Functionalization | Fine control over the spatial arrangement of reactants to achieve high enantioselectivity in C-H activation. researchgate.net |
| Chiral Manganese(I) Complexes | Asymmetric Transfer Hydrogenation | Highly active and enantioselective reduction of a broad range of ketones. acs.org |
Future work will focus on creating even more sophisticated ligands via functionalized LiCp to tackle major challenges in catalysis, such as the activation of strong chemical bonds and the development of more sustainable chemical processes. acs.orgrug.nl
Integration of this compound in Advanced Materials Fabrication beyond Current Scope
The utility of this compound is expanding beyond its traditional role in molecular synthesis into the realm of advanced materials. Its unique reactivity and ability to serve as a precursor to a wide variety of organometallic and inorganic materials make it a valuable building block in materials science.
Emerging applications include:
Carbon Production : The hypergolic (spontaneously igniting) reaction of this compound with fuming nitric acid has been shown to produce carbon materials. mdpi.com This highlights its potential in novel, rapid synthesis methods for carbon-based materials.
Inorganic Nanomaterials : LiCp is a key reagent in the synthesis of metallocenes, which can then be used as precursors for a variety of inorganic materials. For instance, titanocene (B72419) dichloride, made from LiCp, can be used to produce titania (TiO₂), a photocatalytic material. researchgate.net This approach has also been used to create other metal oxides and magnetic inorganic materials. researchgate.net
Thin Film Deposition : Lithium cyclopentadienide (B1229720) has been investigated as a precursor for Atomic Layer Deposition (ALD), a technique for creating ultrathin, uniform films. ereztech.com This could be applied to the manufacturing of lithium-containing films for batteries and other electronic devices.
Energy Storage : The compound has been listed as a potential component in systems for hydrogen storage, indicating its relevance in the development of new energy technologies. google.com
Supramolecular Architectures : Functionalized cyclopentadienyl lithium compounds can self-assemble into ordered supramolecular structures, including linear polymers. researchgate.net By designing specific ligands, it may be possible to create novel, low-temperature processable inorganic polymers for applications like solid-state electrolytes. researchgate.net
Research in this area aims to harness the fundamental chemistry of LiCp and its derivatives to fabricate materials with tailored electronic, magnetic, and structural properties for a new generation of devices and technologies. fau.de
Synergistic Experimental and Computational Approaches for Mechanistic Elucidation and Predictive Design
The combination of advanced experimental techniques and high-level computational modeling provides unprecedented insight into the structure, bonding, and reactivity of this compound and its derivatives. This synergistic approach is essential for both fundamentally understanding and predictively designing new chemical systems.
Mechanistic Elucidation : For complex reactions involving LiCp-derived catalysts, a purely experimental approach is often insufficient to unravel the detailed reaction mechanism. Computational studies, particularly using Density Functional Theory (DFT), can map out potential energy surfaces, identify transition states, and clarify the roles of intermediates. catalysis.deuochb.cz This has been applied to understand processes like CO hydrogenation and to propose mechanisms for stereoselective transformations. catalysis.deuochb.cz
Structural and Spectroscopic Characterization : Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of LiCp. researchgate.net When combined with computational methods like the Gauge-Including Atomic Orbital (GIAO) method for predicting NMR chemical shifts, researchers can confidently assign complex spectra and validate structural models. researchgate.net This synergy was crucial in confirming the polymeric structure of LiCp in the solid state. researchgate.netfau.de
Predictive Design : As computational models become more accurate, they can be used to predict the properties of yet-to-be-synthesized LiCp analogues and their corresponding metal complexes. nih.govnih.gov This allows for the in silico screening of potential ligands and catalysts, guiding synthetic efforts toward the most promising candidates for specific applications. This integrated experimental-computational workflow accelerates the discovery and optimization of new catalysts and materials. nih.gov
The future of research on this compound will increasingly rely on this close integration of theory and experiment to tackle more complex challenges and to rationally design the next generation of reagents, catalysts, and materials. catalysis.debio-conferences.orgresearchgate.net
Q & A
Q. What are the established methods for synthesizing and purifying cyclopentadienyllithium in laboratory settings?
this compound is typically synthesized by reacting cyclopentadiene with lithium metal or methyllithium in anhydrous tetrahydrofuran (THF) under inert atmospheres (e.g., argon or nitrogen). A common protocol involves slow addition of cyclopentadiene to a suspension of lithium in THF at low temperatures (0–5°C) to minimize side reactions. Purification often involves filtration to remove unreacted lithium, followed by solvent removal under vacuum. Recrystallization from THF/hexane mixtures yields high-purity material .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- X-ray diffraction (XRD): Resolves crystal structure and bonding motifs, particularly in coordination complexes .
- NMR spectroscopy: and NMR in deuterated THF or ethers confirm ligand environment and lithium coordination .
- Elemental analysis: Validates stoichiometry (CHLi) and excludes impurities like residual lithium or solvents .
Q. How should researchers handle and store this compound to maintain its stability?
this compound is highly moisture- and oxygen-sensitive. It must be stored under inert gas (argon or nitrogen) in airtight containers at temperatures below –20°C. Solutions in THF or diethyl ether should be used immediately or stabilized with coordinating solvents to prevent decomposition .
Q. What role does this compound play in common organometallic reactions?
It serves as a precursor for cyclopentadienyl ligands in metallocene synthesis. For example, reacting with transition metal halides (e.g., FeCl) forms sandwich complexes like ferrocene derivatives. Stoichiometric control (1:1 or 2:1 ligand-to-metal ratio) is critical to avoid over-substitution .
Q. Which solvents are compatible with this compound, and how does solubility impact reactivity?
this compound is insoluble in water but soluble in ethers (THF, diethyl ether) and hydrocarbons. Solvent choice affects reactivity: THF enhances solubility and stabilizes the lithium ion via coordination, whereas less polar solvents (e.g., hexane) may precipitate the compound, limiting reaction efficiency .
Advanced Research Questions
Q. How does this compound function as a dopant in II-VI semiconductor synthesis, and what experimental parameters optimize its efficacy?
this compound acts as a p-type dopant in materials like ZnS and ZnSe by introducing lithium acceptors. In metal-organic chemical vapor deposition (MOCVD), parameters such as precursor purity (<1 ppm contaminants), growth temperature (200–400°C), and Li:Cp molar ratio (1:100 to 1:500) critically influence carrier concentration. Post-growth Hall effect measurements and photoluminescence spectroscopy validate doping efficiency .
Q. What strategies enable the synthesis of heteroleptic metallocenes using this compound, and how are competing ligand substitutions mitigated?
Heteroleptic complexes (e.g., CpSiCp) require sequential addition of distinct cyclopentadienyl ligands. For instance, pre-forming a metal halide with one Cp ligand (e.g., CpSiCl) before adding this compound minimizes ligand scrambling. Reaction monitoring via in-situ NMR and stoichiometric control (1:1 ratio) ensures selective substitution .
Q. How does this compound react with lanthanide chlorides, and what factors dictate the formation of tricyclopentadienyl complexes?
Reaction with LnCl (Ln = La, Nd, Sm) in THF at room temperature yields (CH)Ln(THF) adducts. Excess this compound (3:1 molar ratio) ensures complete substitution of chloride ligands. The choice of lanthanide ion and solvent coordination strength (THF > ethers) influences crystallinity and stability .
Q. What crystallographic challenges arise when characterizing this compound coordination complexes, and how are they resolved?
Low solubility and air sensitivity complicate single-crystal growth. Techniques include:
- Cryocrystallography: Rapid cooling (–173°C) of THF-solvated crystals preserves structure.
- Powder XRD: Rietveld refinement resolves bulk phase purity, as demonstrated for alkali metal Cp complexes .
Q. How can researchers resolve contradictions in reported reactivity or solubility data for this compound?
Discrepancies often stem from variations in solvent purity, moisture levels, or reaction scales. Systematic replication under controlled conditions (e.g., rigorous drying of solvents, inert atmosphere gloveboxes) and complementary analyses (e.g., ICP-MS for trace metals, Karl Fischer titration for water content) isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
